molecular formula C11H14N2O2 B15054765 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione

3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No.: B15054765
M. Wt: 206.24 g/mol
InChI Key: WTUJUJBGXOFMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of a cyclopentyl group, a prop-2-yn-1-yl group, and an imidazolidine-2,4-dione core structure

Preparation Methods

The synthesis of 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of cyclopentanone with propargylamine to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced with other groups.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopentyl-5-prop-2-ynylimidazolidine-2,4-dione

InChI

InChI=1S/C11H14N2O2/c1-2-5-9-10(14)13(11(15)12-9)8-6-3-4-7-8/h1,8-9H,3-7H2,(H,12,15)

InChI Key

WTUJUJBGXOFMHP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1C(=O)N(C(=O)N1)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.